

# (S,R,S)-AHPC-C4-COOH chemical structure

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Compound of Interest

Compound Name: (S,R,S)-AHPC-C4-COOH

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An In-depth Technical Guide to (S,R,S)-AHPC-C4-COOH

For Researchers, Scientists, and Drug Development Professionals

## Introduction

(S,R,S)-AHPC-C4-COOH, also known as VH032-C4-COOH, is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a four-carbon carboxylic acid linker.[1] This molecule is a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs).[4][5][6] PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][6][7] The carboxylic acid functional group on the linker allows for straightforward conjugation to a ligand of a target protein.[5]

## **Chemical and Physical Properties**

A summary of the key quantitative data for (S,R,S)-AHPC-C4-COOH is presented in Table 1.

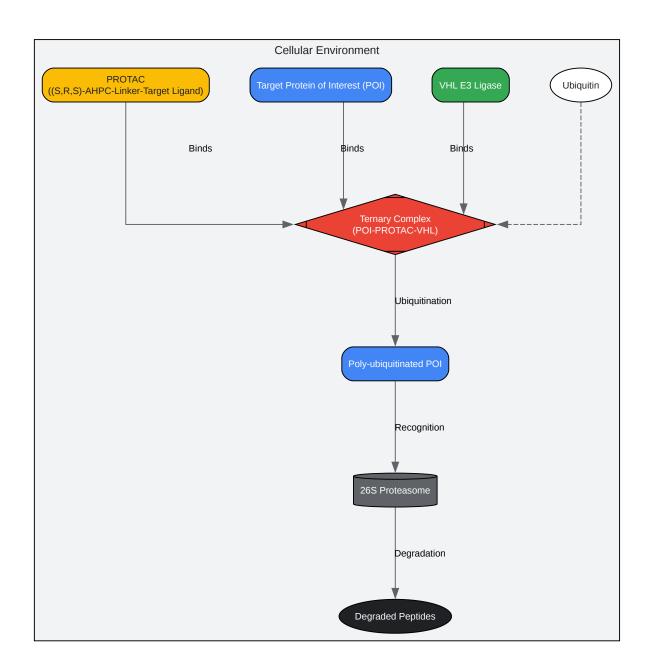


Property	Value	Reference
Synonyms	VH032-C4-COOH	[1][2][3]
CAS Number	2172819-74-6	[2]
Molecular Weight	558.69 g/mol	[1]
Purity (HPLC)	95.92%	[2][3]
Storage (Stock Solution)	-80°C for 6 months; -20°C for 1 month	[8][9]

# Mechanism of Action: PROTAC-Mediated Protein Degradation

**(S,R,S)-AHPC-C4-COOH** functions as the E3 ligase-recruiting component of a PROTAC. Once conjugated to a target protein ligand, the resulting PROTAC molecule facilitates the formation of a ternary complex between the target protein and the VHL E3 ubiquitin ligase.[6] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7]





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Caption: Mechanism of action for a VHL-recruiting PROTAC.



## **Experimental Protocols**

The following is a generalized protocol for the synthesis of a PROTAC by coupling **(S,R,S)**-AHPC-C4-COOH with an amine-containing target protein ligand.

- 1. Amide Coupling Reaction
- Materials and Reagents:
  - (S,R,S)-AHPC-C4-COOH
  - Amine-functionalized target binder
  - Coupling agents (e.g., HATU, HOBt)
  - Base (e.g., DIPEA)
  - Anhydrous solvent (e.g., DMF)
- Procedure:
  - Dissolve (S,R,S)-AHPC-C4-COOH (1.0 eq) and the amine-functionalized target binder (1.1 eq) in anhydrous DMF.
  - Add the coupling agents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq) to the reaction mixture.
  - Stir the reaction at room temperature for 4-12 hours.
  - Monitor the reaction progress by LC-MS to confirm the formation of the desired PROTAC product.
- 2. Purification of the PROTAC
- Procedure:
  - Upon completion, dilute the reaction mixture with an equal volume of water.

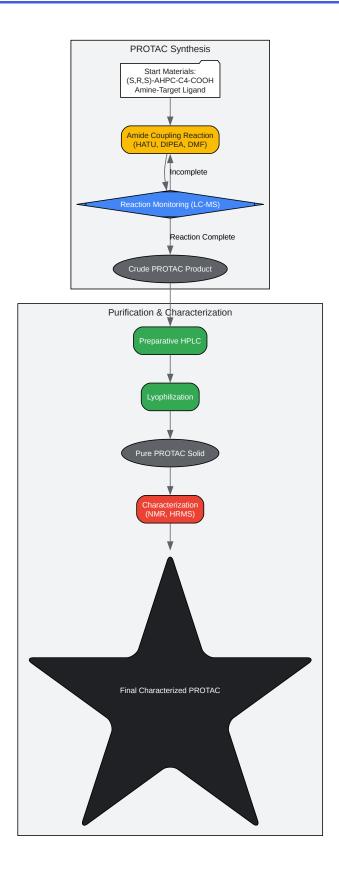






- Purify the crude PROTAC using reverse-phase preparative HPLC. A typical gradient is 10-90% acetonitrile in water with 0.1% TFA over 30 minutes.[7]
- Collect the fractions containing the desired product based on UV absorbance.
- Lyophilize the pure fractions to obtain the final PROTAC as a solid.[7]
- 3. Characterization
- Procedure:
  - Confirm the identity and purity of the final PROTAC product using analytical techniques such as NMR and high-resolution mass spectrometry (HRMS).[6]





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Caption: General experimental workflow for PROTAC synthesis.



#### Conclusion

**(S,R,S)-AHPC-C4-COOH** is a valuable chemical tool for researchers in the field of targeted protein degradation. Its pre-functionalized nature as a VHL ligand-linker conjugate simplifies the synthesis of PROTACs, enabling the rapid development and screening of novel protein degraders. The methodologies outlined in this guide provide a foundation for the successful application of this compound in drug discovery and chemical biology research.

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